Cas no 2090777-90-3 (benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
- MFCD31705559
- EN300-22133952
- E88294
- 1-Cbz-2,2-dimethyl-3-oxoazetidine
- PS-17255
- 2090777-90-3
- benzyl2,2-dimethyl-3-oxoazetidine-1-carboxylate
- SY322381
-
- Inchi: 1S/C13H15NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
- InChI Key: BJLCWTBMPZFGNX-UHFFFAOYSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)CC(=O)C1(C)C
Computed Properties
- Exact Mass: 233.10519334g/mol
- Monoisotopic Mass: 233.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.6Ų
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR0208SU-500mg |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95% | 500mg |
$944.00 | 2025-02-13 | |
| Aaron | AR0208SU-2.5g |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95% | 2.5g |
$2335.00 | 2025-02-13 | |
| Aaron | AR0208SU-1g |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95% | 1g |
$1204.00 | 2025-02-13 | |
| Aaron | AR0208SU-5g |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95% | 5g |
$3442.00 | 2025-02-13 | |
| Aaron | AR0208SU-50mg |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95% | 50mg |
$300.00 | 2025-02-13 | |
| Chemenu | CM1017339-100mg |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95%+ | 100mg |
$320 | 2023-02-02 | |
| Chemenu | CM1017339-250mg |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95%+ | 250mg |
$512 | 2023-02-02 | |
| Chemenu | CM1017339-500mg |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95%+ | 500mg |
$854 | 2023-02-02 | |
| Chemenu | CM1017339-1g |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95%+ | 1g |
$1280 | 2023-02-02 | |
| Chemenu | CM1017339-5g |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95%+ | 5g |
$3841 | 2023-02-02 |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate Suppliers
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS No. 2090777-90-3): A Comprehensive Overview
Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate, identified by its CAS number 2090777-90-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives, which have garnered considerable attention due to their versatile applications in drug development and synthetic chemistry. The unique structural features of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The chemical structure of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate consists of a benzyl group attached to an azetidine ring substituted with a methyl group at the 2-position and a carbonyl group at the 3-position. This arrangement imparts distinct reactivity and stability characteristics, making it a preferred choice for various chemical transformations. The presence of the carbonyl group enhances its utility in condensation reactions, while the azetidine ring provides a stable scaffold for further functionalization.
In recent years, Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research is its role as a precursor in the synthesis of bioactive molecules. The compound's ability to undergo selective reactions allows chemists to introduce diverse functional groups, facilitating the development of novel therapeutic agents. For instance, it has been utilized in the preparation of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks such as degradation and immunogenicity.
The pharmaceutical industry has shown particular interest in Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate due to its potential as a building block for drug candidates. Researchers have explored its use in creating inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders. The compound's structural motif is particularly useful in designing molecules that can interact with specific protein targets, modulating their activity and potentially alleviating symptoms associated with these conditions.
Recent advancements in synthetic methodologies have further enhanced the utility of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled more efficient and scalable production processes. These innovations have not only improved the availability of the compound but also opened new avenues for its application in complex molecule synthesis. For example, palladium-catalyzed reactions have been employed to introduce aryl or heteroaryl groups into the azetidine ring, expanding its chemical diversity.
The role of computational chemistry and molecular modeling has also been pivotal in understanding the reactivity and biological activity of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. By simulating interactions between this compound and biological targets, researchers can predict its potential pharmacological effects and optimize its structure for better efficacy. These computational approaches complement experimental studies, providing a more holistic understanding of the compound's behavior both in vitro and in vivo.
In conclusion, Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS No. 2090777-90-3) represents a cornerstone in modern organic synthesis and pharmaceutical research. Its unique structural properties and reactivity make it an indispensable tool for chemists developing new drugs and materials. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its place as a key player in the advancement of medicinal chemistry.
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